AR-12 hydrochloride
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Overview
Description
AR-12 hydrochloride is a celecoxib-derived compound known for its potential as an anti-cancer and antiviral agent. It has shown efficacy in inhibiting phosphoinositide-dependent protein kinase-1 (PDK-1), a protein involved in the PI3K/Akt pathway, which is crucial for the growth and proliferation of cancer cells . Additionally, this compound exhibits antiviral activity against a broad range of viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AR-12 hydrochloride typically involves the modification of celecoxib. The process includes several steps of organic synthesis, such as halogenation, nucleophilic substitution, and cyclization reactions. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in the industrial production process.
Chemical Reactions Analysis
Types of Reactions: AR-12 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
AR-12 hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of PDK-1 inhibition on various biochemical pathways.
Biology: Investigated for its role in modulating cellular processes, such as apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for cancer and viral infections. .
Industry: Utilized in the development of new pharmaceuticals and antiviral agents.
Mechanism of Action
AR-12 hydrochloride exerts its effects primarily by inhibiting PDK-1, a key protein in the PI3K/Akt pathway. This inhibition disrupts the signaling pathway involved in cell growth and proliferation, leading to apoptosis (programmed cell death) in cancer cells . Additionally, this compound has been shown to inhibit viral RNA replication by targeting pyrimidine biosynthesis in host cells .
Comparison with Similar Compounds
Celecoxib: The parent compound from which AR-12 hydrochloride is derived. Celecoxib is primarily used as a nonsteroidal anti-inflammatory drug (NSAID).
P12-23 and P12-34: Derivatives of this compound that have shown enhanced antiviral activity.
Uniqueness: this compound is unique due to its dual functionality as both an anti-cancer and antiviral agent. Its ability to inhibit PDK-1 and disrupt viral replication pathways sets it apart from other similar compounds, making it a promising candidate for further research and development .
Properties
CAS No. |
1471979-81-3 |
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Molecular Formula |
C26H20ClF3N4O |
Molecular Weight |
496.9 g/mol |
IUPAC Name |
2-amino-N-[4-[5-phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C26H19F3N4O.ClH/c27-26(28,29)24-14-23(33(32-24)20-10-8-19(9-11-20)31-25(34)15-30)18-7-12-22-17(13-18)6-5-16-3-1-2-4-21(16)22;/h1-14H,15,30H2,(H,31,34);1H |
InChI Key |
IMZZYMJAWYNHLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C4=CC(=NN4C5=CC=C(C=C5)NC(=O)CN)C(F)(F)F.Cl |
Origin of Product |
United States |
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